1-Naphthalenesulfonic acid, 3-hydroxy-7-[(4-nitrobenzoyl)amino]-
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Overview
Description
3-Hydroxy-7-[(4-nitrobenzoyl)amino]naphthalenesulfonic acid is a complex organic compound with the molecular formula C17H12N2O7S and a molecular weight of 388.4 g/mol . This compound is characterized by its naphthalene backbone, which is substituted with a hydroxy group, a nitrobenzoyl group, and a sulfonic acid group. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-[(4-nitrobenzoyl)amino]naphthalenesulfonic acid typically involves the nitration of a naphthalene derivative followed by sulfonation and subsequent coupling with a benzoyl derivative. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7-[(4-nitrobenzoyl)amino]naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
3-Hydroxy-7-[(4-nitrobenzoyl)amino]naphthalenesulfonic acid is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-[(4-nitrobenzoyl)amino]naphthalenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrobenzoyl groups play crucial roles in binding to these targets, while the sulfonic acid group enhances solubility and facilitates cellular uptake. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid
- 3-Hydroxy-4-nitrobenzoic acid
- 1-Naphthalenesulfonic acid, 3-hydroxy-7-[(4-nitrobenzoyl)amino]-
Uniqueness
3-Hydroxy-7-[(4-nitrobenzoyl)amino]naphthalenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
68516-58-5 |
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Molecular Formula |
C17H12N2O7S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H12N2O7S/c20-14-7-11-1-4-12(8-15(11)16(9-14)27(24,25)26)18-17(21)10-2-5-13(6-3-10)19(22)23/h1-9,20H,(H,18,21)(H,24,25,26) |
InChI Key |
KPCWDWISHSLZCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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